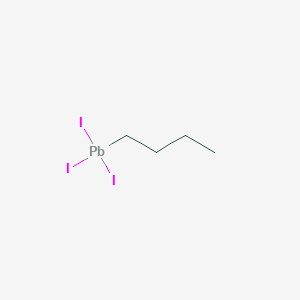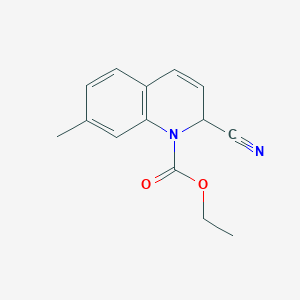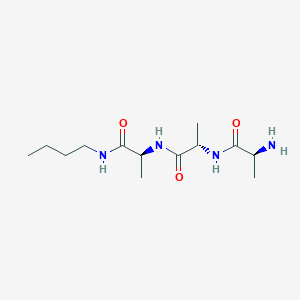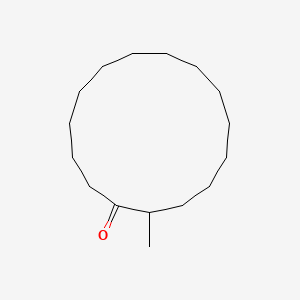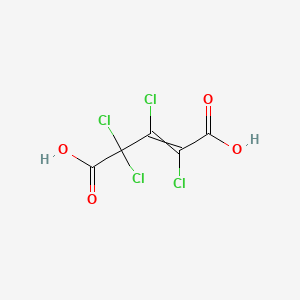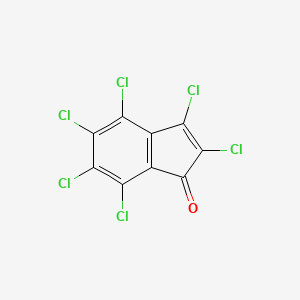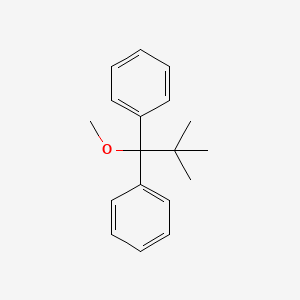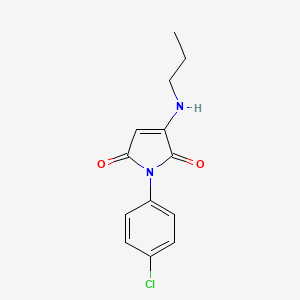
1-(4-Chlorophenyl)-3-(propylamino)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(propylamino)-1H-pyrrole-2,5-dione is a synthetic organic compound with a unique structure that includes a chlorophenyl group, a propylamino group, and a pyrrole-2,5-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(propylamino)-1H-pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then cyclized with maleic anhydride under acidic conditions to yield the desired pyrrole-2,5-dione structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-3-(propylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-(4-Chlorophenyl)-3-(propylamino)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-3-(propylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)piperazine: A compound with a similar chlorophenyl group but different core structure.
N-(4-Chlorophenyl)acetamide: Another compound with a chlorophenyl group but different functional groups.
Uniqueness
1-(4-Chlorophenyl)-3-(propylamino)-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. Its pyrrole-2,5-dione core is particularly noteworthy for its potential reactivity and interactions with biological targets.
属性
CAS 编号 |
53281-79-1 |
|---|---|
分子式 |
C13H13ClN2O2 |
分子量 |
264.71 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(propylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-7-15-11-8-12(17)16(13(11)18)10-5-3-9(14)4-6-10/h3-6,8,15H,2,7H2,1H3 |
InChI 键 |
PFMDZFHQDJAWGF-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=CC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)
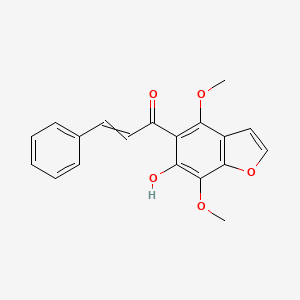
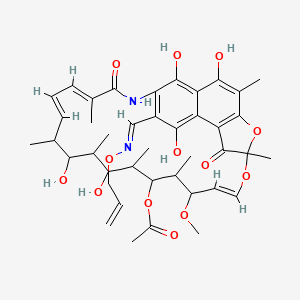
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
